1-Benzofuran-5-carboxylic acid
Overview
Description
1-Benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with a carboxylic acid moiety at the fifth position. This structural motif is found in various biologically active compounds and is of interest in medicinal chemistry for its potential therapeutic applications.
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored in several studies. For instance, benzofuran-based carboxylic acid derivatives have been synthesized featuring benzoic or hippuric acid moieties linked to benzofuran tails via an ureido linker . Another approach described the synthesis of 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . Additionally, libraries based on benzofuran scaffolds have been efficiently synthesized using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines .
Molecular Structure Analysis
Molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives have been investigated using DFT calculations. The studies include analysis of monomeric and dimeric species, with a focus on understanding the reactivity of the molecule through molecular electrostatic potential and frontier molecular orbitals analysis . The structural optimization and vibrational properties of these compounds have been thoroughly examined, providing insights into their molecular behavior.
Chemical Reactions Analysis
Benzofuran derivatives have been involved in various chemical reactions. For example, (E)-3-(1-Benzofuran-2-yl)propenoic acid was prepared and further converted to different compounds, including benzofuro[3,2-c]pyridine derivatives, which were used for the preparation of metal complexes . The reactivity of these compounds under different conditions highlights the versatility of the benzofuran scaffold in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their structural features. The study of benzene-1,3,5-tricarboxamide derivatives, which include benzofuran motifs, revealed that minor changes in side arm functionality can significantly affect their self-assembly behavior, morphological, and thermal properties . These findings underscore the importance of structural modifications in tuning the properties of benzofuran-based compounds.
Safety And Hazards
1-Benzofuran-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWXSZIQNTUNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344276 | |
Record name | 1-Benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-carboxylic acid | |
CAS RN |
90721-27-0 | |
Record name | 5-Benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90721-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzofuran-5-Carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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